

Synthesis of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate: A Technical Guide

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Compound of Interest

	<i>tert</i> -Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate
Compound Name:	
Cat. No.:	B1319475

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This technical guide provides a detailed overview of the primary synthesis pathways for **tert-butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate**, a key building block in pharmaceutical and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate is a bifunctional molecule containing a Boc-protected amine and a primary alcohol. This structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The trans-conformation of the cyclohexane ring provides specific stereochemical properties that are often crucial for biological activity. This guide will detail two principal synthetic pathways for its preparation: the reduction of a carboxylic acid derivative and the Boc-protection of an amino alcohol.

Pathway 1: Reduction of Methyl *trans*-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate

This pathway involves the reduction of the methyl ester of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid to the corresponding primary alcohol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).

Experimental Protocol

A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere.^[1] A solution of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate in THF is then added dropwise, maintaining the temperature below 10 °C.^[1] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.^[1] The reaction is then carefully quenched at a controlled temperature (15-25 °C) by the addition of sodium sulfate decahydrate.^[1] The resulting solids are removed by filtration, and the filtrate is concentrated under reduced pressure to yield **tert-butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate** as a white powder.^[1]

Quantitative Data

Reactant/Product	Molecular Weight (g/mol)	Amount (g)	Moles (mol)	Molar Equivalents
Methyl trans-4-(tert-butoxycarbonylaminocyclohexanecarboxylate	257.34	54.3	0.21	1.0
Lithium Aluminum Hydride (LiAlH4)	37.95	9.0	0.236	1.12
Sodium Sulfate Decahydrate	322.20	27	-	-
tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate	243.34	43	0.187	-

Parameter	Value
Solvent	THF
Yield	89%
Purity	-
MS-ESI	[M+1]+: 229.1

Synthesis Pathway Diagram

Pathway 1: Reduction

Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate

1. LiAlH₄, THF, 0 °C to rt
2. Na₂SO₄·10H₂O

tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate

Pathway 2: Boc Protection

(trans-4-(aminomethyl)cyclohexyl)methanol

Boc₂O, TEA, DCM, rt

tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate

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References

- 1. TERT-BUTYL TRANS-(4-HYDROXYMETHYL)CYCLOHEXYLCARBAMATE synthesis - chemicalbook [chemicalbook.com]
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